N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide
Description
This compound features a hybrid structure combining a 2,3-dihydroindole moiety, a thiophene ring, and a 3-nitrophenyl group linked via an ethanediamide bridge. The ethanediamide linker facilitates conformational flexibility, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-6-3-7-17(13-16)26(29)30)23-14-19(20-9-4-12-31-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGQPJSCTPMJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-(3-nitrophenyl)ethanediamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.
Formation of the Ethanediamide Linkage: The ethanediamide linkage can be formed through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Suzuki-Miyaura coupling, as well as the use of automated systems for the condensation reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-(3-nitrophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-(3-nitrophenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The indole moiety can interact with various receptors in the central nervous system, while the nitrophenyl group can participate in electron transfer reactions.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
- Electron-Withdrawing vs. Lipophilic Groups: The target compound’s nitro group (-NO₂) enhances polarity and may improve solubility in polar solvents compared to the trifluoromethyl (-CF₃) analogue, which is more lipophilic .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Indole Moiety : Known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Thiophene Ring : Contributes to the compound's electronic properties and enhances biological interactions.
- Nitrophenyl Group : Often associated with increased reactivity and potential for further chemical modifications.
The molecular formula is with a molecular weight of 398.47 g/mol. Its chemical structure allows for multiple interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Recent studies have reported that derivatives of indole and thiophene exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.80 µg/mL |
| Escherichia coli | Inactive |
| Mycobacterium tuberculosis | IC50 values ranging from 1.35 to 2.18 µM |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through various assays measuring cytokine production. Studies indicate that compounds derived from similar scaffolds significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated human peripheral blood mononuclear cells (PBMCs).
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
- Interference with Cellular Signaling : It can modulate signaling pathways related to inflammation and immune responses.
- Direct Antimicrobial Action : The structural components may disrupt bacterial cell membranes or interfere with nucleic acid synthesis.
Study 1: Antimicrobial Efficacy
In a study conducted on a series of indole derivatives, one compound demonstrated an MIC against Staphylococcus aureus at 7.80 µg/mL, indicating strong antibacterial potential. The study highlighted how structural modifications influenced activity levels.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds, revealing significant inhibition of IL-6 production in PBMCs stimulated with lipopolysaccharides. The most potent derivative showed over 70% inhibition at concentrations below 10 µM.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the indole-thiophene ethylamine backbone via nucleophilic substitution or reductive amination. The ethanediamide moiety is introduced through coupling reactions using reagents like oxalyl chloride or EDCI/HOBt. Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF, THF) under inert gas to prevent hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .
- Yield Optimization : Adjust stoichiometry of the 3-nitrophenyl isocyanate coupling step to minimize side products (e.g., urea formation) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s conformation?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is critical for determining:
- Torsional Angles : Confirm spatial arrangement of the indole-thiophene hybrid system and ethanediamide linker .
- Hydrogen Bonding : Identify interactions between the nitro group and neighboring atoms, which influence stability and reactivity .
- Validation : Cross-validate with DFT calculations (e.g., Gaussian 16) to ensure geometric parameters align with experimental data .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 463.12 [M+H]⁺) and fragments (e.g., loss of NO₂ group) .
- FT-IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro symmetric/asymmetric vibrations (1520 cm⁻¹ and 1350 cm⁻¹) .
Advanced: How can researchers reconcile contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to compare IC₅₀ values .
- Solubility Artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS post-assay .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions with kinases or GPCRs .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Thermal Stability : Store at –20°C in amber vials; TGA analysis shows decomposition onset at 180°C .
- Photodegradation : Protect from UV light; accelerated aging studies show <5% degradation after 30 days under dark conditions .
- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8.0, where the ethanediamide bond undergoes cleavage .
Advanced: What computational approaches predict this compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding >95% .
- CYP450 Metabolism : Docking with CYP3A4 (AutoDock Vina) identifies potential N-dealkylation sites .
Basic: How is the purity of this compound validated for in vitro studies?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm) with acetonitrile/0.1% TFA gradient (retention time ~12.3 min) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 4.7%, N: 12.0%) .
- Chiral Purity : Confirm via chiral HPLC (Chiracel OD-H column) if stereocenters are present .
Advanced: What strategies optimize this compound’s selectivity for neurological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the 3-nitrophenyl group to 4-cyano or 3-trifluoromethyl substituents to enhance dopamine D3 receptor affinity .
- Fragment Replacement : Replace the thiophene ring with furan or pyridine to reduce off-target binding to σ receptors .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for selective protein degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
